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Known Pharmacokinetic Properties of
Sophoranone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

The table below summarizes the key pharmacokinetic and physicochemical parameters of Sophoranone

identified in the search results:

Parameter Property |/ Value Experimental Context /| Notes

Bioavailability  Very low (predicted)  Based on in vitro data; poor intestinal absorption inferred [1].

| Permeability | Very low Caco-2 Papp: 0.115 x 107° cm/s | Suggests poor absorption in the gastrointestinal
tract [1]. | | Plasma Protein Binding | >99.9% | High degree of binding; limits free, active drug
concentration [1]. | | CYP Enzyme Inhibition (In Vitre) | Potent, competitive inhibitor of CYP2C9 ICso:
0.966 pM Ki: 0.503 pM | Human liver microsomes. Also inhibits CYP2C9-mediated diclofenac 4'-
hydroxylation and losartan oxidation [1]. | | CYP Enzyme Inhibition (In Vive) | No significant effect (rat
model) | Co-administration with diclofenac did not alter the drug's pharmacokinetics [1]. | | Time-Dependent
Inhibition | Not observed | No shift in ICso after pre-incubation with NADPH [1]. | | Anti-inflammatory
Activity (In Vitro) | ICso: 28.1 pM | Inhibition of LPS-induced NO production in mouse RAW264.7 cells

[2]. ]

Experimental Protocols for Key Findings

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s577585?utm_src=pdf-body
https://www.smolecule.com/products/s577585?utm_src=pdf-interest
https://www.smolecule.com/products/s577585?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238241/
https://www.medchemexpress.com/sophoranone.html?srsltid=AfmBOooVACj4kTDZPcBUryUtyUD67zGXT-nPEQTxDp2F45Cu3vNBuXWs
https://www.smolecule.com/products/s577585?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

For researchers looking to understand or replicate these findings, here are the methodologies behind the

critical experiments.

e Caco-2 Permeability Assay: This test assessed Sophoranone's intestinal absorption potential.
Caco-2 cells were cultured on semi-permeable membranes in Transwell plates. Sophoranone was
added to the donor compartment, and the amount that passed to the receiver compartment was
measured over time. The resulting apparent permeability (Papp) value of 0.115 x 10~¢ cml/s is
considered very low, indicating poor absorption [1].

¢ Plasma Protein Binding: The extent of Sophoranone binding to plasma proteins was determined
using heparinized human plasma. The results showed an extremely high binding rate of >99.9%,
which suggests that only a tiny fraction of the compound remains unbound and pharmacologically
active in the bloodstream [1].

¢ In Vitro CYP Inhibition (Reversible): The inhibitory potential of Sophoranone against nine major
human CYP enzymes was evaluated in pooled human liver microsomes. A cocktail of specific probe
substrates for each CYP enzyme was incubated with Sophoranone at various concentrations.
Metabolite formation was measured using LC-MS/MS to determine the ICso and Ki values, identifying
Sophoranone as a potent, competitive inhibitor of CYP2C9 [1].

¢ In Vivo Drug-Drug Interaction (Rat Model): To translate the in vitro findings, an in vivo study was
conducted in rats. Diclofenac (a CYP2C9 substrate) was co-administered with Sophoranone orally.
Blood samples were collected over time, and the plasma concentrations of diclofenac and its
metabolite (4'-hydroxydiclofenac) were measured. The results showed no significant change in the
pharmacokinetics of diclofenac, indicating that the potent in vitro inhibition did not translate to an in
vivo interaction in this model [1].

The In Vitro to In Vivo Disconnect: A Proposed Pathway

The most significant finding in Sophoranone's pharmacokinetic profile is the stark contrast between its
potent in vitro enzyme inhibition and its lack of in vivo effect. The following diagram illustrates the proposed

mechanism for this disconnect:
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Interpretation and Research Implications

The available data, while not a full pharmacokinetic profile, provides crucial insights for researchers.

¢ Key Finding: The most critical finding is the lack of correlation between in vitro and in vivo data.
Sophoranone is a potent CYP2C9 inhibitor in human liver microsomes but did not cause a significant
drug interaction in a rat model [1].

e Proposed Mechanism: As the diagram shows, this disconnect is likely due to a combination of very
low intestinal permeability, limiting its absorption into the body, and extremely high plasma
protein binding, which drastically reduces the concentration of free, active Sophoranone available
to interact with CYP enzymes in the liver [1].

¢ Research Implications: These properties suggest that Sophoranone may have a low potential for
causing systemic drug-drug interactions mediated by CYP2C9 inhibition, which is a positive safety
consideration. However, its poor absorption could also limit its therapeutic application unless
strategies to improve its bioavailability are developed.
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How to Proceed with Deeper Comparison

The search results did not contain a direct, head-to-head pharmacokinetic comparison of Sopheranone with

other specific alternatives in a standardized study.

To build a more comprehensive comparison guide, you may need to:

e Consult Specialized Databases: Use pharmacokinetic databases like PharmGKB or the University
of Washington's Metabolism and Transport Drug Interaction Database to find profiling data on other
compounds.

e Conduct Broader Searches: Perform targeted searches for specific alternative compounds (e.g.,
other flavonoids or alkaloids from Sophora tonkinensis like sophoridine or matrine) in combination
with terms like "pharmacokinetics,” "CYP inhibition," or "oral bioavailability" [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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